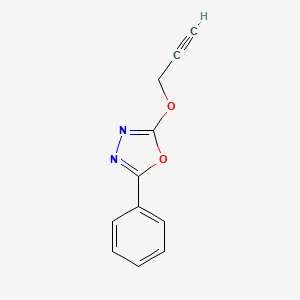

2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole

Description

2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a phenyl group and at position 5 with a propargyloxy (prop-2-ynoxy) moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic ring, which enhances stability and facilitates diverse biological interactions.

Properties

IUPAC Name |

2-phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-2-8-14-11-13-12-10(15-11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGANNZIHJBMURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole typically involves the reaction of phenylhydrazine with propargyl bromide to form the corresponding hydrazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the prop-2-ynoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and bromine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield various substituted oxadiazole derivatives .

Scientific Research Applications

2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.

Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Electronic Comparisons

The substituents at positions 2 and 5 significantly influence the physicochemical and biological properties of 1,3,4-oxadiazoles. Below is a comparative analysis of key analogs:

Substituent Effects

- 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (3b): Position 5: p-Tolyl group (electron-donating methyl substituent). Synthesized via tetrazole-acid coupling .

- 2-Amino-5-phenyl-1,3,4-oxadiazole: Position 5: Amino group (strong electron-donating). Structural Data: Phenyl ring inclined at 12.6° to the oxadiazole plane, with intermolecular N–H⋯N hydrogen bonds influencing crystal packing .

- 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole :

- 2-Isopropoxy-5-phenyl-1,3,4-oxadiazole :

Target Compound: The propargyloxy group in 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole introduces a linear, electron-withdrawing substituent.

Physicochemical Properties

Target Compound: The propargyloxy group’s triple bond may reduce solubility in polar solvents compared to amino or smaller alkoxy substituents. Melting point data are unavailable but could be intermediate based on substituent bulk.

Antibacterial Activity

- 2-Amino-5-phenyl derivatives: Exhibited moderate to strong antibacterial activity, attributed to hydrogen-bonding interactions via the amino group .

- Sulfonyl Derivatives (e.g., 6j, 6c, 6i) : Demonstrated potent antibacterial activity, with the sulfonyl group enhancing lipophilicity and membrane penetration .

- 2-(4-Fluorophenyl)-5-phenyl analog : Fluorine’s electronegativity likely improves target binding affinity, though specific data are unreported .

Target Compound: The propargyloxy group’s electron-withdrawing nature may reduce antibacterial efficacy compared to sulfonyl or amino groups, but its linear structure could favor interactions with enzymatic pockets.

Antioxidant Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with oxadiazole precursors. For example, hydrazide intermediates can be cyclized using phosphoryl chloride (POCl₃) or other dehydrating agents. A common approach involves reacting 5-substituted-1,3,4-oxadiazole-2-thiols with propargyl bromide under basic conditions to introduce the prop-2-ynoxy group . Optimization of reaction time, temperature (often 80–100°C), and solvent (e.g., DMF or THF) is critical for yield improvement.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the prop-2-ynoxy group’s terminal alkyne protons resonate at δ ~2.5–3.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .

- X-ray crystallography : Resolve bond angles (e.g., C–N–N ≈ 107.3°) and intermolecular interactions (e.g., C–H···π or hydrogen bonds) to confirm stereoelectronic effects .

- FT-IR : Identify key functional groups like C≡C (2100–2260 cm⁻¹) and C–O–C (1200–1300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Store in airtight containers at –20°C to prevent degradation.

- Disposal : Follow hazardous waste guidelines (e.g., incineration via licensed facilities) .

Advanced Research Questions

Q. How can solvent polarity and catalysts influence the yield of this compound derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions, improving substitution efficiency. Non-polar solvents (e.g., toluene) may favor cyclization via microwave-assisted methods .

- Catalysts : Copper(I) iodide (CuI) or palladium catalysts accelerate Sonogashira coupling for alkyne introduction. For example, CuI (5 mol%) in triethylamine increases yields by 20–30% .

Q. How can computational methods like DFT predict NMR chemical shifts and optimize reaction pathways?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G** basis sets to optimize geometry and calculate NMR shifts via the Gauge-Independent Atomic Orbital (GIAO) method. Compare theoretical vs. experimental ¹³C shifts (e.g., oxadiazole carbons at δ 160–170 ppm) to validate structural assignments .

- Reaction Pathway Analysis : Identify transition states and activation energies for cyclization steps using Gaussian or ORCA software. For example, phosphorous oxychloride-mediated cyclization has a calculated ΔG‡ of ~25 kcal/mol .

Q. What strategies resolve contradictions in crystallographic data for oxadiazole derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate X-ray data with powder XRD and Hirshfeld surface analysis to detect polymorphism or twinning .

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. For example, SHELXL refinement with R-factor < 0.05 ensures accuracy .

Q. How does structural modification of the prop-2-ynoxy group affect biological activity?

- Methodological Answer :

- Bioisosteric Replacement : Replace the alkyne with azide (via click chemistry) to enhance water solubility. For instance, triazole derivatives show improved anti-inflammatory activity (IC₅₀ ~10 μM) compared to alkyne analogs .

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase antimicrobial potency by 2–4 fold, as seen in agar diffusion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.